molecular formula C22H18O4 B5590658 3-(3-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

3-(3-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

Cat. No. B5590658
M. Wt: 346.4 g/mol
InChI Key: INDXWOXQYLVWPT-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic compounds known as chromenes, characterized by a heterocyclic structure that incorporates elements of both furan and chromen moieties. These compounds are of interest due to their diverse range of biological activities and their potential applications in pharmacology and material science.

Synthesis Analysis

The synthesis of chromene derivatives often involves multistep reactions, including cyclization and condensation processes. For example, substituted 6,7-dihydro-4-methoxy-7-methyl-7-substituted-5-oxo-5H-furo[3,2-g]chromene derivatives were synthesized through treatment of visnagin-9-sulphonyl esters by secondary amines, demonstrating a method to introduce various substituents into the chromene core (Amr et al., 2017).

Molecular Structure Analysis

The molecular structure of chromene derivatives has been elucidated using X-ray crystallography among other techniques. For instance, the crystal structure of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one reveals an envelope conformation of the carbocyclic ring and a flat-boat conformation of the pyran ring, highlighting the complex 3D structure of such molecules (Inglebert et al., 2014).

Chemical Reactions and Properties

Chromenes undergo various chemical reactions, including photo-reorganization, which can lead to the formation of new organic scaffolds. For example, photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones in methanol under UV light produces angular pentacyclic compounds, demonstrating the reactivity of these structures under photochemical conditions (Dalai et al., 2017).

properties

IUPAC Name

5-(3-methoxyphenyl)-7-methyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-12-9-18-20(15-7-4-8-16(15)22(23)26-18)21-19(12)17(11-25-21)13-5-3-6-14(10-13)24-2/h3,5-6,9-11H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDXWOXQYLVWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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